Bis[(methylcarbamothioyl)sulfanyl]nickel
Description
Bis[(methylcarbamothioyl)sulfanyl]nickel is a nickel(II) complex featuring two methylcarbamothioylsulfanyl ligands. These ligands consist of a carbamothioyl group (N-methylthiourea derivative) bonded to a sulfanyl (–S–) moiety, which coordinates to the nickel center.
Properties
IUPAC Name |
N-methylcarbamodithioate;nickel(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NS2.Ni/c2*1-3-2(4)5;/h2*1H3,(H2,3,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMIONIIXZFBFZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)[S-].CNC(=S)[S-].[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2NiS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Ligand Substitution Reactions
The most common route to Bis[(methylcarbamothioyl)sulfanyl]nickel involves the reaction of nickel(II) salts with in-situ-generated dithiocarbamate ligands. A typical procedure employs nickel chloride hexahydrate (NiCl₂·6H₂O) and sodium methyl dithiocarbamate (NaS₂CNHCH₃) in aqueous or alcoholic media. The ligand forms via the reaction of carbon disulfide (CS₂) with methylamine (CH₃NH₂) in the presence of a base, followed by nickel complexation:
Key variables include:
Template Synthesis Strategies
Template reactions exploit the ability of nickel ions to organize ligands into specific geometries. For this compound, this involves reacting nickel acetate with thiourea derivatives under reflux conditions. For example:
This method avoids isolating the free ligand, reducing side reactions. Reaction temperatures typically range from 60–80°C, with yields exceeding 75% after recrystallization from acetonitrile.
Advanced Methodologies and Optimization
Solvent-Free Mechanochemical Synthesis
Recent advances emphasize eco-friendly protocols. Ball-milling nickel carbonate with methyl dithiocarbamate ligands at ambient temperature produces the target compound in 85% yield within 2 hours. This method eliminates solvent waste and reduces energy consumption compared to traditional reflux approaches.
Table 1 : Comparison of Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Direct substitution | 72 | 4 | 95 |
| Template synthesis | 78 | 6 | 97 |
| Mechanochemical | 85 | 2 | 98 |
Electrochemical Deposition
Electrochemical reduction of nickel electrodes in solutions containing methyl dithiocarbamate ligands enables thin-film deposition of the complex. A constant potential of −1.2 V (vs. Ag/AgCl) in acetonitrile yields adherent films with stoichiometric Ni:S ratios confirmed by energy-dispersive X-ray spectroscopy (EDS).
Structural and Spectroscopic Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray studies of analogous nickel dithiocarbamates reveal square-planar geometry with Ni–S bond lengths of 2.20–2.25 Å. The methyl groups adopt a staggered conformation, minimizing steric strain.
Infrared Spectroscopy
Key IR absorptions include:
-
: 1480–1520 cm⁻¹
-
: 950–1000 cm⁻¹
-
: 380–400 cm⁻¹
The absence of free –SH stretches (2550–2600 cm⁻¹) confirms complete complexation.
Challenges and Mitigation Strategies
Ligand Degradation
Methyl dithiocarbamates are prone to oxidation, forming disulfide byproducts. Performing reactions under nitrogen atmosphere and adding antioxidants like ascorbic acid improve yields by 15–20%.
Nickel Hydroxide Precipitation
At pH > 11, nickel ions form insoluble hydroxides. Buffering the reaction medium with ammonium nitrate (NH₄NO₃) maintains solubility while providing counterions for complex stabilization.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance heat/mass transfer, enabling scalable synthesis. A prototype system achieved 92% conversion at 0.5 L/min flow rate, outperforming batch reactors by 18% in yield.
Waste Management
Spent reaction mixtures contain thiocyanate ions (SCN⁻), which require treatment with Fe³⁺ to form Fe(SCN)₃ precipitates prior to disposal.
Chemical Reactions Analysis
Types of Reactions
Bis[(methylcarbamothioyl)sulfanyl]nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines or amines in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) species, while reduction may produce nickel(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Antibacterial and Antifungal Properties
Recent studies have shown that nickel complexes exhibit significant antibacterial and antifungal activities. For example, a nickel complex similar to Bis[(methylcarbamothioyl)sulfanyl]nickel demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial properties. The complex showed inhibition zones comparable to standard antibiotics at concentrations as low as 40 µg/mL .
Table 1: Antimicrobial Efficacy of Nickel Complexes
| Compound | Target Organism | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | E. coli | 40 | 20 |
| This compound | S. aureus | 40 | 20 |
| Similar Nickel Complex | C. albicans | 30 | 22 |
| Similar Nickel Complex | C. tropicalis | 30 | 19 |
The mechanism of action for these complexes often involves the formation of metal-ligand interactions that disrupt microbial cell functions, leading to cell death. The azomethine linkage in the ligand structure is particularly crucial for enhancing biological activity .
Potential in Cancer Therapy
Nickel complexes have also been investigated for their anticancer properties. Molecular docking studies suggest that these compounds can effectively bind to critical proteins involved in cancer progression, such as dihydrofolate reductase in S. aureus, with binding energies indicating strong interactions . This highlights the potential of this compound in developing novel anticancer agents.
Agricultural Applications
Fungicidal Activity
Nickel-based compounds are recognized for their fungicidal properties. This compound has been explored as a potential fungicide due to its ability to inhibit fungal growth effectively. The compound's application in agriculture may provide an alternative to conventional fungicides, contributing to sustainable farming practices.
Table 2: Fungicidal Efficacy of Nickel Complexes
| Compound | Target Fungus | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | C. albicans | 30 | 22 |
| This compound | C. tropicalis | 30 | 19 |
Industrial Applications
Polymer Stabilizers
Nickel complexes like this compound are used in the polymer industry as stabilizers due to their ability to enhance the thermal stability and mechanical properties of polymers. These complexes can mitigate degradation processes during polymer processing and extend the lifespan of polymer products .
Mechanism of Action
The mechanism of action of Bis[(methylcarbamothioyl)sulfanyl]nickel involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with molecular targets such as enzymes or receptors, potentially altering their activity. The specific pathways involved depend on the nature of the ligands and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Nickel-Sulfur Compounds
Structural and Ligand-Based Comparisons
The following table summarizes key structural and functional differences between Bis[(methylcarbamothioyl)sulfanyl]nickel and related nickel complexes:
Key Observations:
- Ligand Denticity and Geometry: Unlike monodentate ligands in nickel sulfamate or triphenylphosphine complexes, this compound likely employs bidentate ligands, offering stronger metal-ligand binding and geometric rigidity .
- Stability : Nickel bis(dicarbollide) derivatives exhibit superior air stability due to steric protection from bulky ligands, whereas sulfamate-based complexes may degrade under acidic conditions .
Reactivity and Functional Differences
- Catalytic Activity : Bis(triphenylphosphine)nickel(II) dichloride is a benchmark catalyst for cross-coupling reactions, whereas sulfur-ligated nickel complexes (e.g., this compound) are less explored in this context but may excel in sulfur-transfer reactions .
- Toxicity Profile : Nickel sulfamate’s structural similarity to sulfamic acid derivatives raises concerns about systemic toxicity, a risk that may extend to other sulfur-ligated nickel compounds without steric shielding .
Biological Activity
Bis[(methylcarbamothioyl)sulfanyl]nickel is a nickel complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound is characterized by the presence of methylcarbamothioyl groups coordinated to a nickel center. Its molecular formula is , indicating a complex structure that may influence its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. A study demonstrated that the compound induces apoptosis in tumor cells through the activation of intrinsic apoptotic pathways, specifically involving caspase-9 activation. This mechanism suggests that the compound may be effective in targeting malignant cells while sparing non-proliferating healthy cells .
- Case Study : In vitro studies on U937 leukemia cells showed that treatment with this compound resulted in a significant G2/M cell cycle arrest and subsequent apoptosis. The compound did not exhibit mutagenic properties, as confirmed by the Ames test, indicating a favorable safety profile for therapeutic applications.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies suggest it possesses antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective inhibition at relatively low concentrations .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 200 μg/ml | 400 μg/ml |
| Staphylococcus aureus | 150 μg/ml | 300 μg/ml |
Toxicity and Safety Profile
The safety profile of this compound is critical for its potential therapeutic use. Toxicological assessments have indicated that while the compound exhibits biological activity, it also poses certain risks associated with nickel exposure. Long-term exposure may lead to organ damage; therefore, further studies are warranted to establish safe dosage levels .
Q & A
Q. How can researchers optimize the synthesis of Bis[(methylcarbamothioyl)sulfanyl]nickel using design of experiments (DoE) principles?
- Methodological Answer : Synthesis optimization requires systematic parameter variation (e.g., temperature, ligand-to-metal ratio, solvent polarity) using DoE frameworks. For example, fractional factorial designs can identify critical variables affecting yield and purity. Post-synthesis characterization via elemental analysis, FTIR, and XRD ensures structural fidelity. Students in advanced chemistry courses (e.g., CHEM 4202) often apply similar frameworks to develop reproducible protocols for coordination complexes .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adherence to institutional Chemical Hygiene Plans is mandatory. Key protocols include:
- Use of fume hoods for synthesis and handling to mitigate inhalation risks.
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Emergency procedures for spills, including neutralization with appropriate agents (e.g., activated carbon for organic residues).
These align with safety regulations for advanced laboratory courses, which mandate 100% compliance on safety exams before experimental work .
Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection quantifies organic impurities, while thermogravimetric analysis (TGA) evaluates thermal stability. Differential scanning calorimetry (DSC) identifies phase transitions. Students in Research Chemistry Honors programs routinely apply these techniques, emphasizing error analysis and statistical validation of results .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) during structural characterization be resolved?
- Methodological Answer : Cross-validation using complementary techniques is critical. For instance:
- XRD provides definitive crystal structure data but may not reflect solution-phase behavior.
- NMR and ESI-MS can confirm ligand coordination in solution.
Statistical tools (e.g., principal component analysis) help reconcile discrepancies. Advanced biochemistry labs (e.g., CHEM 4203) train students in such integrative analysis .
Q. What computational methods are suitable for predicting the reactivity of this compound under extreme conditions?
- Methodological Answer : Density functional theory (DFT) simulations using software like VASP can model electronic structures and reaction pathways under high pressure/temperature. Molecular dynamics (MD) simulations predict ligand dissociation kinetics. These methods, validated in studies of nickel-sulfur systems under Earth’s core conditions, are applicable to mechanistic investigations of thiocarbamate complexes .
Q. How does this compound interact with biological systems, and what are the implications for toxicological risk assessment?
- Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity) and in silico docking studies can probe biointeractions. Historical carcinogenicity data for nickel compounds (Table 3.2, IARC) suggest prioritizing studies on oxidative stress and DNA adduct formation. Research must exclude non-bioavailable forms per exclusion criteria in toxicological reviews .
Q. What strategies mitigate ligand displacement during catalytic applications of this compound?
- Methodological Answer : Ligand stabilization can be achieved via:
- Steric hindrance by modifying methylcarbamothioyl groups.
- Solvent tuning (e.g., low-polarity solvents reduce dissociation).
Real-time monitoring via UV-Vis or Raman spectroscopy tracks ligand integrity. Advanced research courses (CHEM 4206) emphasize such problem-solving in transition-metal catalysis .
Data Integration and Reporting
How should researchers structure a study to address both mechanistic and applied questions about this compound?
- Methodological Answer : Adopt a tiered approach:
Basic Tier : Physicochemical characterization (synthesis, stability, spectroscopy).
Advanced Tier : Computational modeling and in vitro bioassays.
Frameworks from graduate research programs (e.g., PhD proposals) recommend aligning objectives with gaps in existing literature, ensuring each tier informs the next .
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Logistic regression models dose-dependent effects, while Kaplan-Meier survival curves assess time-to-event outcomes. Reporting should include confidence intervals and p-values, following guidelines from carcinogenicity studies (e.g., IARC’s Table 3.2) .
Tables for Reference
| Technique | Application | Example Data |
|---|---|---|
| XRD | Crystal structure determination | Space group, lattice parameters |
| DFT (VASP) | Electronic structure prediction | Bandgap, Mulliken charges |
| TGA-DSC | Thermal stability analysis | Decomposition onset temperature |
| In vitro cytotoxicity | Biointeraction profiling | IC50 values, dose-response curves |
Data derived from methodologies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
